Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside

Übersicht

Beschreibung

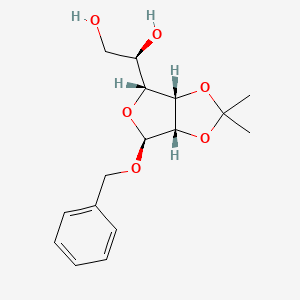

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is a versatile compound widely used in the biomedical sector. It plays a crucial role in the synthesis of various pharmaceuticals and therapeutic interventions. The compound is a derivative of mannose, a simple sugar, and is characterized by its unique structure, which includes an isopropylidene group and a benzyl group attached to the mannofuranoside core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then reacted with benzyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound aldehyde, while reduction can produce this compound alcohol .

Wissenschaftliche Forschungsanwendungen

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various biologically active intermediates. These intermediates can then participate in further biochemical reactions, exerting their effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

- Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside

- Benzyl 2,3-O-Isopropylidene-α-D-mannopentenofuranoside-6-aldehyde

- Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, 5-Oxime

Uniqueness: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is unique due to its specific structural features, including the isopropylidene and benzyl groups. These features confer distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Biologische Aktivität

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is a significant compound in the field of glycobiology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of the Compound

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is a derivative of mannose, a simple sugar that plays a crucial role in various biological processes. Its structure includes an isopropylidene group and a benzyl group, making it a versatile building block for the synthesis of complex carbohydrates and pharmaceuticals.

The biological activity of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is primarily attributed to its interactions with enzymes and proteins involved in carbohydrate metabolism. The compound can act as an enzyme inhibitor or activator depending on the specific biochemical context.

Cellular Effects

- Cell Signaling : It influences cell signaling pathways, affecting gene expression and cellular metabolism.

- Enzyme Modulation : The compound can enhance or inhibit specific enzymatic activities, leading to alterations in cell proliferation, differentiation, and apoptosis.

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside exhibits several important biochemical properties:

- Glycosidic Bond Formation : It participates in the synthesis of glycosides and glycoconjugates.

- Metabolic Pathway Involvement : The compound interacts with key enzymes in carbohydrate metabolism, influencing metabolic flux and the levels of various metabolites.

Case Studies

- Synthesis of 1-Deoxymannojirimycin : A study demonstrated that Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a precursor in the synthesis of 1-deoxymannojirimycin, an antibiotic with significant therapeutic potential. The researchers achieved a yield of 38% through a six-step synthetic route.

- Inhibition Studies : Research has shown that derivatives of this compound can selectively inhibit Golgi α-mannosidase II, an enzyme implicated in the biosynthesis of complex N-glycans. This inhibition can influence tumor growth and metastasis .

Comparative Analysis

The following table summarizes the structural features and unique aspects of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2,3-O-Isopropylidene-α-D-mannofuranose | Isopropylidene group | Versatile for drug synthesis |

| Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-glucopyranoside | Glucopyranose instead of mannofuranose | Different biological activity profile |

| Benzyl 2,3-O-Isopropylidene-beta-D-mannofuranoside | Beta configuration at anomeric carbon | Different reactivity due to anomeric effect |

Eigenschaften

IUPAC Name |

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCNUNUEQRYLNZ-MRLBHPIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)O)OCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20689-03-6 | |

| Record name | Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-mannofuranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20689-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside in the synthesis of 1-deoxymannojirimycin?

A1: Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a crucial starting material in the synthesis of 1-deoxymannojirimycin, as described in the research paper "Synthesis of the Antibiotic 1,5-dideoxy-1,5-imino-d-mannitol" []. The researchers successfully converted this compound into 1-deoxymannojirimycin through a six-step process, achieving an overall yield of 38%. This synthetic route highlights the compound's importance in accessing valuable molecules like 1-deoxymannojirimycin, which holds potential therapeutic interest.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.